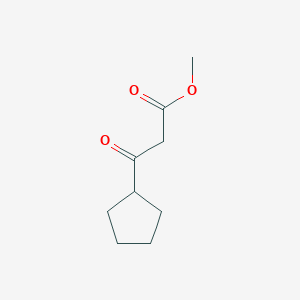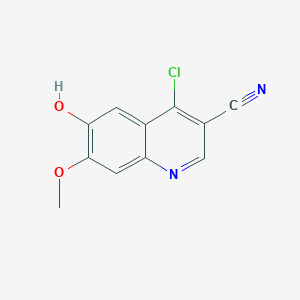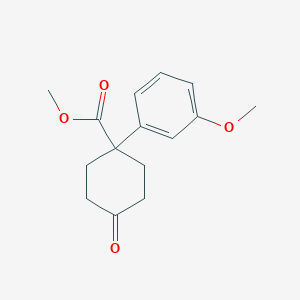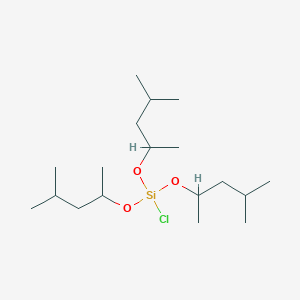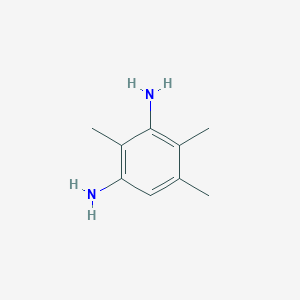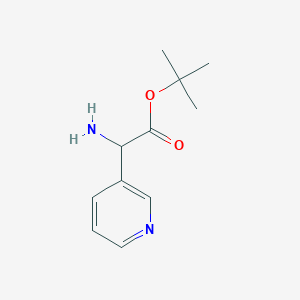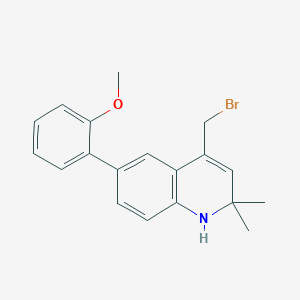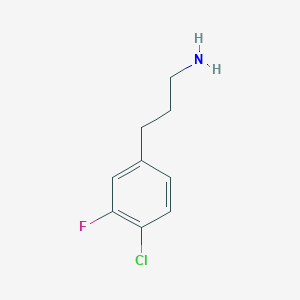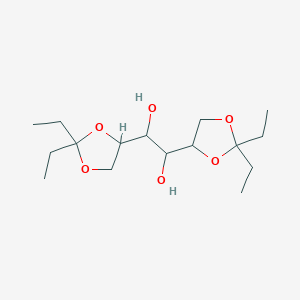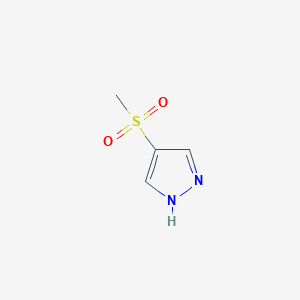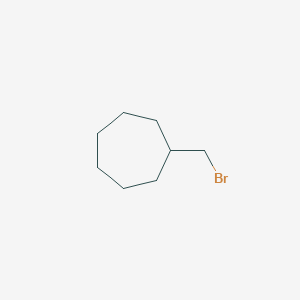
(Bromomethyl)cycloheptane
Overview
Description
(Bromomethyl)cycloheptane is an organic compound with the molecular formula C8H15Br It consists of a cycloheptane ring with a bromomethyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethyl)cycloheptane can be synthesized through the bromination of cycloheptylmethanol using carbon tetrabromide. The reaction typically involves the following steps:
- Cycloheptylmethanol is reacted with carbon tetrabromide.
- The reaction mixture is subjected to fractional distillation to purify the product.
- The resulting this compound is obtained as an oil with a boiling point of 115°C to 120°C at 30 mmHg .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques and quality control measures is essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: (Bromomethyl)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cycloheptylmethanol.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination reactions to form cycloheptene.
Oxidation Reactions: The compound can be oxidized to form cycloheptanone.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation Reactions: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Cycloheptylmethanol.
Elimination: Cycloheptene.
Oxidation: Cycloheptanone.
Scientific Research Applications
(Bromomethyl)cycloheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Agrochemicals: It serves as a building block for the synthesis of various agrochemicals.
Material Science:
Mechanism of Action
The mechanism of action of (Bromomethyl)cycloheptane in chemical reactions involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
(Bromomethyl)cyclohexane: Similar structure but with a six-membered ring.
(Bromomethyl)cyclopentane: Similar structure but with a five-membered ring.
Cycloheptylmethyl chloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (Bromomethyl)cycloheptane is unique due to its seven-membered ring, which imparts different chemical properties compared to its six- and five-membered counterparts. The larger ring size affects the compound’s reactivity and the stability of intermediates formed during chemical reactions.
Properties
IUPAC Name |
bromomethylcycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGBMJCYYSEZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-32-2 | |
| Record name | (bromomethyl)cycloheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
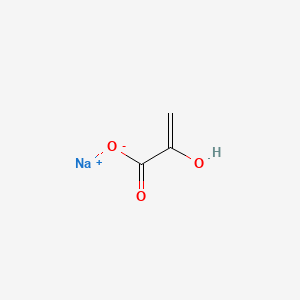
![[3-(3-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1648243.png)
![N-[1-(4-methylphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B1648245.png)
